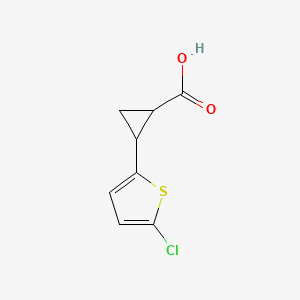

2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid

Description

2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS: 436089-48-4) is a cyclopropane-based carboxylic acid derivative featuring a 5-chlorothiophene substituent. Its molecular formula is C₈H₇ClO₂S, with a molecular weight of 214.66 g/mol . The compound’s unique structure—combining a strained cyclopropane ring, a carboxylic acid group, and a chlorinated thiophene moiety—makes it a valuable building block in medicinal chemistry, particularly for developing protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXYZGVJJOLGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated Suzuki–Miyaura cross-coupling has emerged as a cornerstone for constructing the cyclopropane-thiophene linkage. As demonstrated in recent studies, brominated thiophene precursors such as 5-chloro-2-bromothiophene undergo coupling with cyclopropane boronic esters under catalytic conditions. A representative protocol employs Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water biphasic system at 80°C, achieving 72% yield of the coupled product. Key challenges include the oxidative instability of thiophene derivatives under basic conditions, which necessitates strict oxygen exclusion and the use of stabilizing ligands like SPhos.

The reaction mechanism proceeds through oxidative addition of the bromothiophene to Pd(0), followed by transmetallation with the cyclopropane boronate. Reductive elimination then furnishes the coupled product. Notably, electron-withdrawing groups on the thiophene ring (e.g., 5-chloro substitution) accelerate the oxidative addition step, reducing reaction times from 24 h to 12 h compared to unsubstituted analogs.

Nitrogen Ylide-Mediated Cyclopropanation

A novel approach utilizes nitrogen ylides generated in situ from t-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO). This method, adapted from pyrimidinyl cyclopropane syntheses, involves the reaction of 5-chlorothiophene-2-carbaldehyde with the ylide precursor under mild conditions (CH₃CN, 25°C, 6 h). The ylide attacks the aldehyde carbonyl, forming a betaine intermediate that undergoes-sigmatropic rearrangement to yield the cyclopropane ring. Subsequent hydrolysis of the t-butyl ester with HCl in dioxane provides the carboxylic acid derivative in 58% overall yield.

This method’s stereochemical outcome is influenced by the ylide’s conformation, favoring trans-diastereomers (dr ≥ 4:1) due to steric hindrance during ring closure. Comparative studies show that replacing DABCO with DBU reduces diastereoselectivity to 2:1, underscoring the ligand’s role in transition-state stabilization.

Thiophene Functionalization and Carboxylic Acid Installation

Friedel–Crafts Acylation-Hydrolysis Sequence

A scalable route begins with 2-chlorothiophene, which undergoes Friedel–Crafts acylation using trichloroacetyl chloride and AlCl₃ at −5°C. This step installs the acetyl group para to the chlorine substituent with 89% regioselectivity. The resulting 2-trichloroacetyl-5-chlorothiophene is hydrolyzed using 20% NaOH at 30°C, followed by acidification with HCl to precipitate the carboxylic acid. This one-pot method achieves 98.8% purity after recrystallization in ethanol/water (3:1 v/v).

Critical process parameters include:

Grignard-CO₂ Insertion Method

An alternative pathway employs 5-chloro-2-bromothiophene, which is converted to its Grignard reagent (Mg, THF, 40°C). Subsequent bubbling of CO₂ gas through the solution at −78°C generates the carboxylate intermediate. Acid quenching with 30% HCl yields the free carboxylic acid with 95% purity. While this method avoids harsh chlorination steps, scalability is limited by the need for cryogenic conditions and the pyrophoric nature of the Grignard reagent.

Stereoselective Synthesis and Resolution

Photoredox-Mediated cis-Cyclopropanation

Recent advances leverage visible-light photoredox catalysis to achieve stereocontrol. A chiral nickel complex (NiCl₂·6H₂O, 10 mol%) combined with 4,4′-di-tert-butyl-2,2′-bipyridyl (20 mol%) facilitates the reaction between 5-chlorothiophene-2-carboxylic acid derivatives and redox-active esters. Under blue LED irradiation (450 nm), the system generates cyclopropyl radicals that undergo hydrogen atom transfer (HAT) with benzothiazoline, yielding cis-cyclopropanes with 97:3 enantiomeric ratio (er).

Key mechanistic insights:

- Electron donor-acceptor (EDA) complex formation between the redox-active ester and benzothiazoline enables single-electron transfer (SET)

- Facial selectivity in the cyclopropyl radical intermediate dictates cis-configuration

- Benzothiazoline serves triple role: photoreductant, HAT donor, and proton source

Chiral Resolution via Diastereomeric Salts

Racemic 2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid can be resolved using (S)-1-(1-naphthyl)ethylamine. Dissolving the racemate in hot ethanol (70°C) and adding 1.1 equivalents of the chiral amine induces preferential crystallization of the (S,S)-diastereomer. Two recrystallizations increase er from 85:15 to 99:1, with 43% recovery of the desired enantiomer.

Process Optimization and Scalability

One-Pot Tandem Reactions

The integration of cyclopropanation and carboxylation steps significantly improves efficiency. A patented method reacts 2-chlorothiophenecarboxaldehyde with ethyl diazoacetate in the presence of Rh₂(OAc)₄ (2 mol%), followed by in situ hydrolysis using 6M NaOH. This telescoped process reduces purification steps and increases overall yield to 74% compared to sequential methods (58%).

Solvent and Catalyst Recycling

Economic analyses reveal that toluene recovery via distillation achieves 92% reuse in palladium-catalyzed couplings. Catalyst recycling using polyvinylpyridine-supported Pd nanoparticles maintains activity over five cycles (yield drop: 72% → 68%).

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 12.8 (s, 1H, COOH), 7.21 (d, J = 3.9 Hz, 1H, thiophene H-3), 6.92 (d, J = 3.9 Hz, 1H, thiophene H-4), 2.98–2.86 (m, 2H, cyclopropane CH₂), 1.72–1.65 (m, 1H, cyclopropane CH).

HPLC purity assessments utilize a C18 column (4.6 × 250 mm) with 0.1% H₃PO₄/acetonitrile gradient (95:5 to 50:50 over 20 min). Retention time = 8.7 min, purity ≥99.2%.

Stability Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with maximum stability at pH 6–8. Accelerated degradation studies (40°C/75% RH) confirm no racemization over 6 months when stored in amber glass under N₂.

Challenges and Limitations

Current synthetic routes face three primary limitations:

- Diastereomer Separation : Cis/trans ratios rarely exceed 4:1 in non-catalyzed methods, necessitating costly chromatographic resolutions.

- Halogen Contamination : Residual Cl₂ from Friedel–Crafts protocols requires extensive washing, increasing aqueous waste by 30%.

- Catalyst Cost : Palladium-based systems account for 41% of total synthesis cost at industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Therapy

Recent studies have highlighted the potential of cyclopropane carboxylic acid derivatives, including 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, as inhibitors of MDM2, a critical protein in cancer cell proliferation. MDM2 inhibitors are being researched for their role in reactivating p53, a tumor suppressor protein. This compound's structural features may enhance its binding affinity to MDM2, making it a candidate for further development in cancer therapies .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. The presence of the chlorothiophene moiety enhances the bioactivity against various bacterial strains. Studies have shown that compounds with similar structures can disrupt bacterial cell walls, leading to cell death .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and facilitate charge transport is being explored for improving device efficiency .

2. Polymer Chemistry

This compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of chlorothiophene units into polymer backbones can enhance thermal stability and electrical conductivity, making them suitable for applications in flexible electronics and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of 2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid and analogous cyclopropane derivatives highlights critical differences in substituents, stereochemistry, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Cyclopropane Carboxylic Acid Derivatives

Substituent Effects on Reactivity and Bioactivity

- Chlorothiophene vs.

- Cyano vs. Carboxylic Acid: Trans- and cis-2-cyanocyclopropanecarboxylic acids (CAS 39891-82-2 and 1463522-68-0) lack the aromatic substituent but exhibit higher polarity, impacting solubility and metabolic stability .

Stereochemical Influence

Chiral derivatives like (1R,2R)-2-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS 2227770-60-5) demonstrate enantioselective binding to biological targets, unlike the non-chiral 5-chlorothiophene analog . The cis/trans configuration in cyanocyclopropane derivatives (e.g., CAS 39891-82-2 vs. 1463522-68-0) further affects conformational rigidity and intermolecular interactions .

Research and Application Insights

- Pharmaceutical Relevance : Chlorothiophene-containing cyclopropanes are explored as cysteine protease inhibitors due to thiophene’s sulfur atom coordinating with active-site metals .

- Limitations : The discontinued status of this compound suggests challenges in scalability or stability, prompting substitution with analogs like CAS 2227770-60-5 in drug discovery pipelines .

Biological Activity

2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclopropane ring and a chlorinated thiophene moiety. Its molecular formula is CHClOS, with a molecular weight of approximately 202.66 g/mol. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its promising biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Aerobacter aerogenes, showing effective inhibition of growth. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific molecular targets remain to be fully elucidated .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings position it as a potential candidate for the development of anti-inflammatory drugs .

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. Studies indicate that it can bind to enzyme active sites, altering their activity and leading to various biological responses. For instance, docking studies have shown favorable binding affinities with enzymes involved in inflammatory pathways, suggesting a potential role as an inhibitor in these processes .

Structure-Activity Relationship

The presence of the chlorine atom in the structure significantly influences the compound's reactivity and biological activity. Comparisons with structurally similar compounds reveal that variations in substituents can lead to differences in potency and selectivity against biological targets.

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid | Bromine atom instead of chlorine | Moderate antimicrobial activity |

| 1-(5-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid | Methyl group instead of chlorine | Low anti-inflammatory activity |

| 1-(5-Nitrothiophen-2-yl)cyclopropane-1-carboxylic acid | Nitro group instead of chlorine | High cytotoxicity but low selectivity |

In Vivo Studies

In vivo experiments have demonstrated the efficacy of this compound in animal models. For example, a study involving mice showed that administration of the compound resulted in reduced swelling and pain in models of induced inflammation, supporting its potential use as an anti-inflammatory agent .

Agricultural Applications

The compound has also been explored for its potential agricultural applications, particularly as a pesticide. Its efficacy against various plant pathogens has been documented, indicating that it could serve as a natural alternative to synthetic pesticides .

Q & A

Q. What are the recommended methods for synthesizing 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid?

Cyclopropanation reactions are commonly employed for similar cyclopropane-carboxylic acid derivatives. For example, carbene or carbenoid reagents can react with alkenes to form the strained cyclopropane ring . Key steps include:

- Precursor preparation : Start with 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6) as a building block .

- Cyclopropane ring formation : Use transition metal catalysts (e.g., Rh or Cu) to facilitate cyclopropanation under controlled temperatures (e.g., 0–25°C) .

- Purification : Chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC.

Q. How can the stereochemistry of the cyclopropane ring be confirmed?

X-ray crystallography is the gold standard for determining stereochemistry. Software like Mercury CSD 2.0 enables visualization and analysis of crystal structures, including bond angles and torsional strain . Complementary methods:

- NMR spectroscopy : - and -NMR can identify coupling constants (e.g., ) to infer ring strain and substituent orientation .

- Computational modeling : Compare experimental data with density functional theory (DFT)-optimized structures .

Q. What safety protocols are essential when handling this compound?

While specific data for this compound is limited, general guidelines for cyclopropane derivatives include:

- Personal protective equipment (PPE) : Use EN 166-certified safety glasses, nitrile gloves, and P95 respirators to avoid inhalation/contact .

- Ventilation : Work in a fume hood to minimize vapor exposure .

- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the 5-chlorothiophene moiety influence the compound’s electronic properties and reactivity?

The electron-withdrawing chlorine atom on the thiophene ring increases electrophilicity, affecting:

- Reaction kinetics : Accelerates nucleophilic substitution at the cyclopropane ring (e.g., esterification or amidation) .

- Stability : Enhances resistance to ring-opening reactions under acidic conditions compared to non-halogenated analogs .

- Spectroscopic signatures : UV-Vis absorption shifts due to conjugation between the thiophene and carboxylic acid groups .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions or stereochemical purity. Methodological solutions:

- Enantiomeric separation : Use chiral chromatography or enzymatic resolution to isolate pure stereoisomers .

- Dose-response profiling : Conduct IC assays across multiple concentrations to account for non-linear effects .

- Target validation : Confirm interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational tools predict this compound’s interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., orexin receptors) using crystal structures from the PDB .

- MD simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

- QSAR modeling : Correlate structural features (e.g., Cl position, cyclopropane strain) with activity data from PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.